molecular formula C11H19NO3 B8184501 tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate

Cat. No.: B8184501
M. Wt: 213.27 g/mol
InChI Key: OZNDNCZRIIVTBA-LLVKDONJSA-N
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Description

tert-Butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate is a chiral cyclopentanone derivative of high interest in medicinal chemistry and organic synthesis. This compound serves as a versatile, enantiomerically pure building block for the construction of more complex, biologically active molecules. The presence of both a protected amine group (Boc) and a ketone functional group on the cyclopentane ring, which also features a chiral methyl substituent, provides multiple handles for selective chemical modifications . Its primary research value lies in its application as a key synthetic intermediate. The ketone moiety is amenable to nucleophilic additions or can be used to form carbon-carbon bonds, while the Boc-protected amine can be readily deprotected to reveal a free amine for further derivatization . This makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), particularly for candidates containing chiral cyclopentane structures. Related cyclopentyl carbamate compounds are frequently employed in synthesizing protease inhibitors, receptor agonists/antagonists, and other small-molecule therapeutics . Handling and Safety: While a specific Safety Data Sheet for this compound was not identified, analogous substances carry warnings. Researchers should handle this material with standard personal protective equipment and refer to the specific SDS before use. Typical hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only and is not a substitute for the professional judgment of a qualified chemist.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDNCZRIIVTBA-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(=O)C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale chemical plants equipped with advanced technology to ensure high yield and purity. The process involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts (such as palladium on carbon). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can result in the formation of various substituted compounds with different functional groups .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, such as:

  • Formation of Oxo Derivatives: The compound can undergo oxidation to yield oxo derivatives.
  • Synthesis of Amine Derivatives: Reduction reactions can convert it into amines, which are valuable in pharmaceuticals and agrochemicals.

This versatility makes it a crucial building block in organic chemistry .

Research indicates that this compound may exhibit significant biological activity, particularly:

  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This interaction may modify enzyme activity through covalent bonding with nucleophilic sites on proteins or enzymes .
  • Potential Therapeutic Applications: Ongoing studies are exploring its role as a pharmaceutical agent, particularly in drug development targeting various diseases .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of this compound. The findings revealed that the compound significantly inhibited the growth of several cancer cell lines, outperforming conventional chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), which induced apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

In another study focused on neuropharmacology, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results demonstrated that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This protective effect reduced neuronal apoptosis in models of oxidative damage, suggesting its potential as a neuroprotective agent .

Summary of Biological Activities

Activity Description
Antitumor ActivityInhibits growth of cancer cell lines; induces apoptosis via ROS increase.
Neuroprotective EffectsEnhances antioxidant enzyme activity; reduces oxidative damage in neuronal cells.
Enzyme InhibitionModifies enzyme activity through covalent interactions; impacts metabolic pathways.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Biological Activity

tert-butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group and a cyclopentanone derivative. Its biological activity has been studied in various contexts, particularly concerning its metabolic stability and interaction with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 540777-30-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Metabolic Stability :
    • The presence of the tert-butyl group often leads to rapid oxidative metabolism, which can limit the bioavailability of compounds in drug development. Studies have shown that replacing the tert-butyl group with more stable moieties can enhance metabolic stability, as observed in various analogues where metabolic pathways were altered to reduce clearance rates in vivo .
    • In vitro studies indicate that compounds with the tert-butyl group undergo significant metabolic transformations primarily via cytochrome P450 enzymes, including CYP3A4/5 and CYP2D6, leading to rapid clearance from biological systems .
  • Mechanism of Action :
    • The mechanism of action involves interactions with specific enzymes and receptors, potentially leading to inhibition or activation of various biochemical pathways. The exact targets may vary based on the compound's application and context of use.
    • The compound's structure suggests potential for diverse reactivity, including oxidation and nucleophilic substitution reactions, which can be harnessed for specific therapeutic effects .

Case Studies

Several studies have investigated the biological effects and pharmacokinetics of this compound:

Study 1: Metabolic Stability Assessment

A comparative study was conducted to evaluate the metabolic stability of this compound against its analogues. The results indicated that while the compound exhibited typical metabolic lability associated with tert-butyl groups, modifications to its structure could significantly enhance its half-life in human liver microsomes (HLM) from 63 minutes to 114 minutes when substituting the tert-butyl with more stable groups like trifluoromethylcyclopropyl .

Study 2: In Vivo Pharmacokinetics

In vivo pharmacokinetic studies demonstrated that compounds retaining the tert-butyl group showed higher clearance rates compared to those with modified structures. This highlights the importance of structural modifications in optimizing pharmacokinetic profiles for therapeutic applications .

Table 1: Comparison of Metabolic Stability

CompoundHalf-Life (min)Clearance (L/h/kg)
tert-butyl N-[...]-carbamate63High
Trifluoromethyl analogue114Low

Table 2: In Vitro Clearance Rates

CompoundIn Vitro Clearance (mL/min/kg)
tert-butyl N-[...]-carbamate25
Modified analogue10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Ketone Carbamates

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Similarity Score
tert-Butyl N-[(1R)-1-methyl-3-oxocyclopentyl]carbamate 1638764-30-3 C11H19NO3 213.27 Cyclopentane 1R-methyl, 3-oxo N/A
(S)-tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C10H17NO3 199.25 Cyclopentane 3-oxo 1.00
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 C11H19NO3 213.27 Cyclohexane 3-oxo 0.98
tert-Butyl 3-oxocyclobutylcarbamate 154748-49-9 C9H15NO3 185.22 Cyclobutane 3-oxo 0.94

Key Observations :

  • Ring Size Impact : Smaller rings (e.g., cyclobutane) exhibit higher ring strain, reducing stability compared to cyclopentane/cyclohexane analogs .
  • Stereochemistry : The (1R)-configuration distinguishes the target compound from its (S)-3-oxocyclopentyl counterpart, affecting chiral recognition in enzymatic or receptor-binding contexts .

Bicyclic and Functionalized Carbamates

Table 2: Bicyclic and Complex Derivatives
Compound Name CAS Number Molecular Formula Key Features Applications
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 1932203-04-7 C14H23NO3 Bicyclo[2.2.2]octane, formyl group Rigid scaffold for drug discovery
tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate 134575-17-0 C10H18N2O2 Azabicyclo[3.1.0]hexane Neurological targets (e.g., CP-101537)
tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate N/A C16H20FNO3 Fluorophenyl-substituted cyclobutane Probable kinase inhibitor

Key Observations :

  • Bicyclic Systems : Compounds like bicyclo[2.2.2]octane derivatives offer conformational rigidity, enhancing binding affinity to specific targets but reducing solubility .
  • Heteroatom Incorporation : Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0]hexane) introduce basic nitrogen atoms, enabling interactions with biological targets such as ion channels .

Research Implications

  • Drug Discovery: The 1R-methyl group in the target compound may enhance bioavailability compared to non-methylated analogs, as seen in cyclohexane-based drug candidates .
  • Material Science : Bicyclic carbamates serve as intermediates for high-performance polymers due to their thermal stability .

Q & A

Q. What protocols address discrepancies in spectroscopic characterization data (e.g., NMR shifts)?

  • Methodological Answer : Recalibrate NMR spectrometers using certified standards (e.g., TMS) and validate with deuterated solvents. Cross-reference with solid-state NMR or variable-temperature experiments to distinguish dynamic effects (e.g., ring puckering) from structural anomalies .

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